

# Chemical and physical properties of (-)-Isoledene.

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## Compound of Interest

Compound Name: (-)-Isoledene

Cat. No.: B12809606

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## (-)-Isoledene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(-)-Isoledene** is a sesquiterpene hydrocarbon of significant interest within the scientific community, particularly for its potential therapeutic applications. As a natural product, it is found in the essential oils of various plants and has demonstrated a range of biological activities, including anti-repellent, anti-inflammatory, antibacterial, and notably, apoptosis-inducing properties in cancer cell lines. This technical guide provides an in-depth overview of the chemical and physical properties of **(-)-Isoledene**, alongside detailed experimental protocols and the elucidation of its known signaling pathways.

### Chemical and Physical Properties

**(-)-Isoledene**, with the molecular formula  $C_{15}H_{24}$ , is a tricyclic sesquiterpene. Its chemical structure and properties have been characterized through various analytical techniques. The following tables summarize the key quantitative data for easy reference and comparison.

Identifier	Value	Source
IUPAC Name	(1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene	[1]
CAS Number	95910-36-4	[2][3][4]
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	[2][3][4][5]
Molecular Weight	204.35 g/mol	[2][3][4]
SMILES String	C[C@@H]1CC[C@@H]2--INVALID-LINK--C2(C)C	[2][3]
InChI Key	NUQDPKOFUKFKFD-BGOOENEXSA-N	[2][3]

Physical Property	Value	Conditions	Source
Boiling Point	95 °C	at 5 mmHg	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
261-262 °C	at 760 mmHg (lit.)	<a href="#">[2]</a>	
252-253 °C	at 760 mmHg (est.)	<a href="#">[7]</a>	
Density	0.902 g/mL	at 20 °C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Refractive Index (n <sub>20/D</sub> )	1.493	<a href="#">[2]</a> <a href="#">[3]</a>	
Optical Activity ([α] <sub>20/D</sub> )	-50.5 ± 1°	neat	<a href="#">[2]</a> <a href="#">[3]</a>
Vapor Pressure	0.014 mmHg	at 25 °C (est.)	<a href="#">[7]</a>
Flash Point	102.70 °C	TCC (est.)	<a href="#">[7]</a>
LogP (Octanol/Water Partition Coefficient)	6.385	(est.)	<a href="#">[6]</a> <a href="#">[7]</a>
4.415	(Crippen Calculated)	<a href="#">[1]</a>	
Water Solubility	-4.43 (log <sub>10</sub> WS in mol/L)	(Crippen Calculated)	<a href="#">[1]</a>
Storage Temperature	2-8°C	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>	

Thermodynamic Property	Value	Unit	Source
Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )	-137.45	kJ/mol	[1]
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )	48.91	kJ/mol	[1]
Enthalpy of Fusion ( $\Delta_{\text{fus}} H^\circ$ )	21.10	kJ/mol	[1]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )	223.26	kJ/mol	[1]
Critical Temperature ( $T_c$ )	Not Available		
Critical Pressure ( $P_c$ )	2005.50	kPa	[1]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **(-)-Isoledene**.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key technique for identifying **(-)-Isoledene** in complex mixtures like essential oils. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for its identification on non-polar columns.[8][9]

Parameter	Value	Source
Kovats Retention Index (non-polar column)	1373, 1377	

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR dataset for **(-)-Isoledene** is not readily available in the public domain, the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be complex, reflecting its tricyclic structure with multiple chiral centers. The proton NMR spectrum would likely show a series of overlapping multiplets in the aliphatic region, with distinct signals for the methyl groups. The  $^{13}\text{C}$  NMR spectrum would display 15 distinct signals corresponding to each carbon atom in the molecule.

## Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Isoledene** is characterized by absorptions corresponding to C-H stretching and bending vibrations of its alkane and alkene moieties. The absence of significant absorptions for hydroxyl, carbonyl, or other functional groups confirms its hydrocarbon nature.

## Experimental Protocols

### Isolation of (-)-Isoledene from Natural Sources

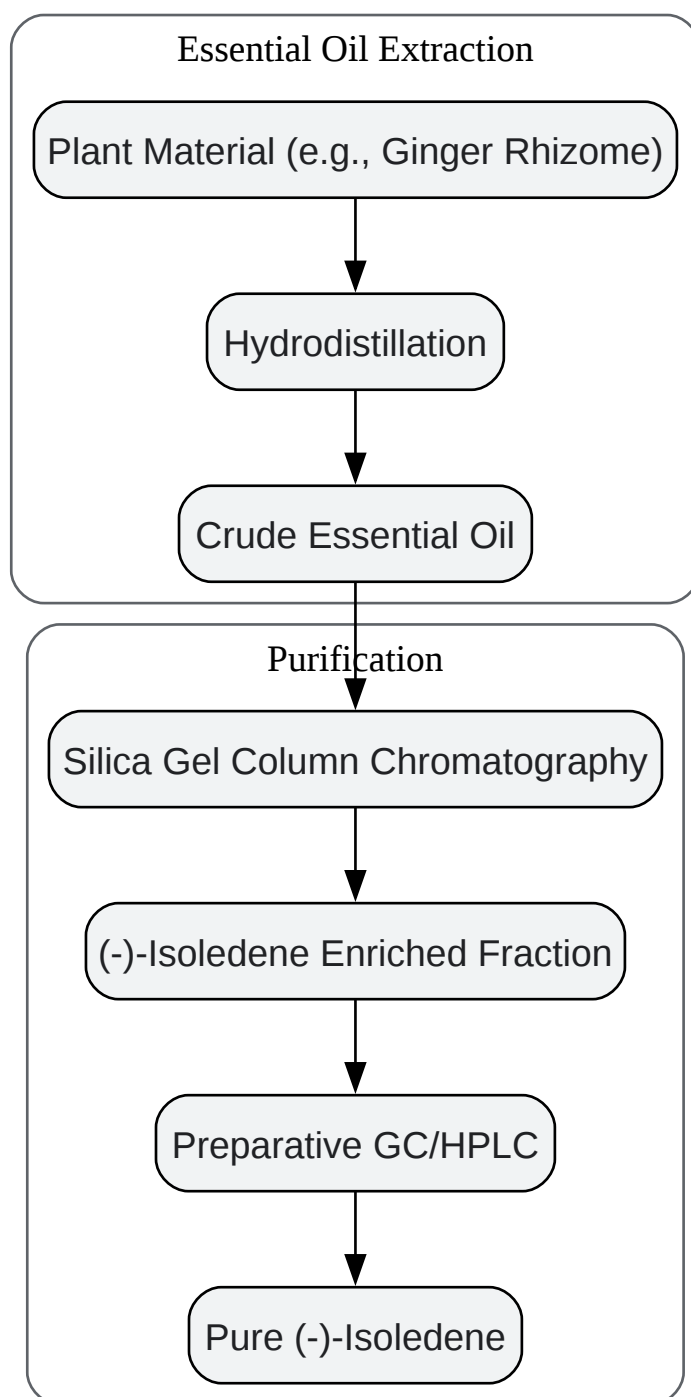
**(-)-Isoledene** is a component of the essential oils of various plants, including ginger (*Zingiber officinale*) and stinging nettle (*Urtica dioica*).<sup>[6]</sup> A general protocol for its isolation involves the following steps:

#### 1. Extraction of Essential Oil:

- **Hydrodistillation:** Plant material (e.g., fresh or dried rhizomes of ginger) is subjected to hydrodistillation using a Clevenger-type apparatus. The plant material is boiled in water, and the steam carrying the volatile essential oil is condensed and collected. The oil layer is then separated from the aqueous layer.

#### 2. Fractionation and Purification:

- **Column Chromatography:** The crude essential oil is subjected to column chromatography on silica gel. A non-polar solvent system, such as n-hexane, is typically used as the mobile phase. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Preparative GC or HPLC:** For higher purity, fractions enriched with **(-)-Isoledene** can be further purified using preparative gas chromatography or high-performance liquid chromatography on a suitable stationary phase.



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Caption: General workflow for the isolation of **(-)-Isoledene**.

# Apoptosis Induction Assay in HCT 116 Colon Cancer Cells

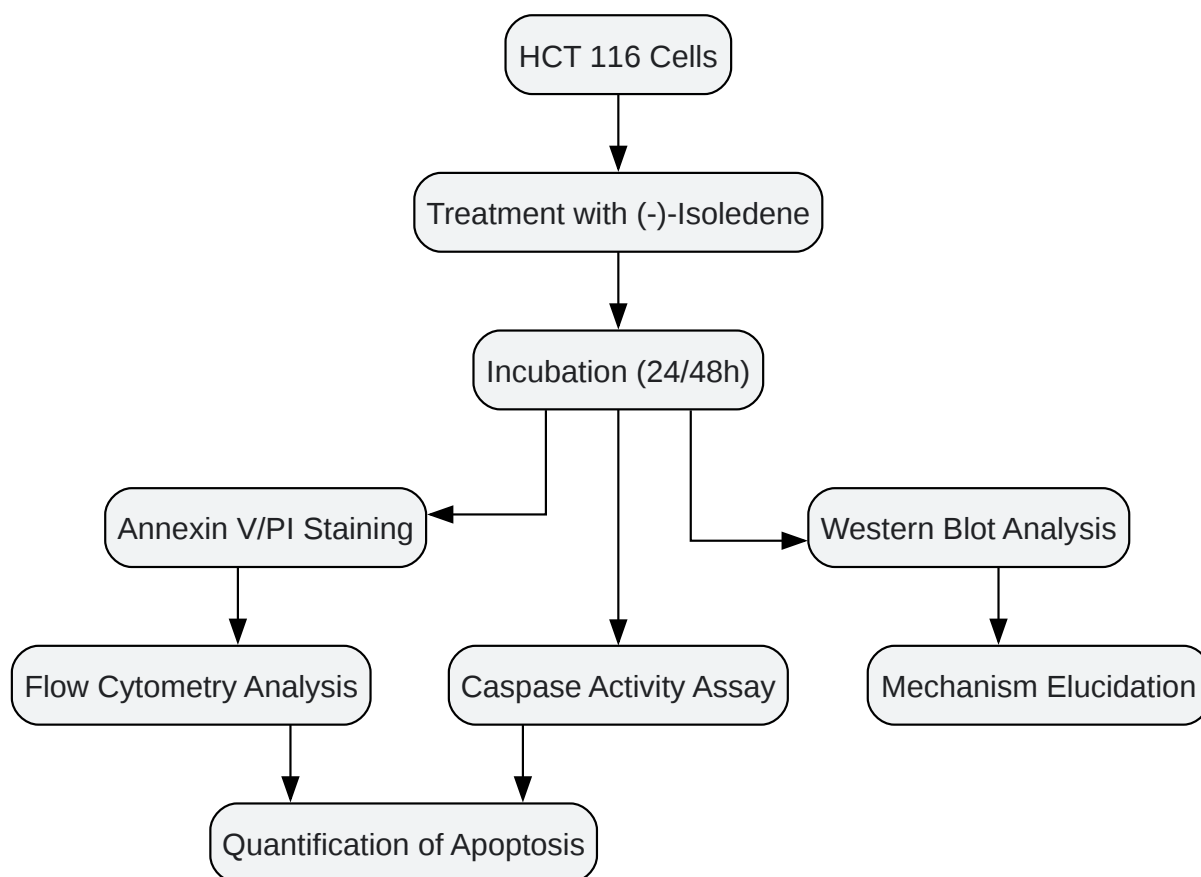
The apoptosis-inducing activity of **(-)-Isoledene** can be assessed using the human colon carcinoma cell line, HCT 116.

## 1. Cell Culture and Treatment:

- HCT 116 cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cells are seeded in multi-well plates and allowed to adhere overnight.
- The cells are then treated with varying concentrations of **(-)-Isoledene** or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48 hours).

## 2. Assessment of Apoptosis:

- **Annexin V/Propidium Iodide (PI) Staining:** Apoptosis is quantified by flow cytometry after staining the cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
- **Caspase Activity Assay:** The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using a luminogenic or fluorogenic substrate. An increase in caspase activity is indicative of apoptosis.
- **Western Blot Analysis:** The expression levels of apoptosis-related proteins (e.g., Bcl-2 family proteins, caspases) can be analyzed by Western blotting to elucidate the molecular mechanism.



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Caption: Experimental workflow for apoptosis induction assay.

## Antibacterial Susceptibility Testing

The antibacterial activity of **(-)-Isoledene** can be determined using the broth microdilution method.

### 1. Preparation of Inoculum:

- A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).



## 2. Broth Microdilution Assay:

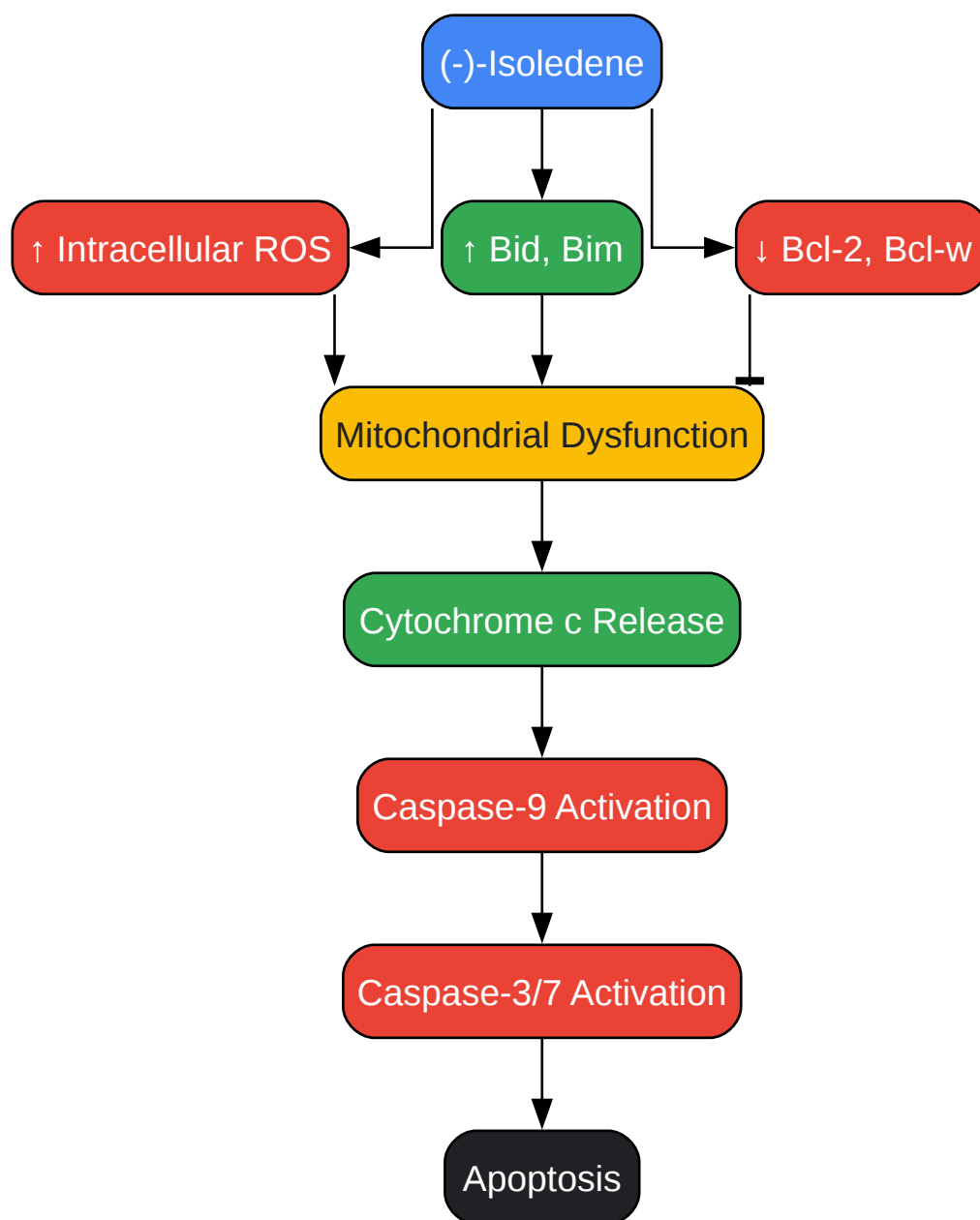
- Serial twofold dilutions of **(-)-Isoledene** are prepared in a 96-well microtiter plate.
- The standardized bacterial inoculum is added to each well.
- The plate is incubated at 37°C for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of **(-)-Isoledene** that completely inhibits visible bacterial growth.

## Signaling Pathways

### ROS-Mediated Apoptosis in Colon Cancer Cells

Research has indicated that an **(-)-Isoledene**-rich fraction induces apoptosis in HCT 116 colon cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS).<sup>[10]</sup> The proposed signaling pathway is as follows:

**(-)-Isoledene** treatment leads to an increase in intracellular ROS levels. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7. The activation of these caspases ultimately leads to the cleavage of cellular substrates and the execution of the apoptotic program. Furthermore, the **(-)-Isoledene**-rich fraction has been shown to up-regulate the expression of pro-apoptotic proteins such as Bid and Bim, and down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-w, further promoting apoptosis.<sup>[10]</sup>



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Caption: Proposed ROS-mediated apoptotic pathway of **(-)-Isoledene**.

## Conclusion

**(-)-Isoledene** is a promising natural compound with well-defined chemical and physical properties and significant biological activities. This guide provides a foundational understanding for researchers and professionals in drug development. Further investigation into its total

synthesis, detailed spectroscopic characterization, and in-depth exploration of its mechanisms of action will be crucial for harnessing its full therapeutic potential.

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